NB-598
Overview
Description
NB-598 is a potent and competitive inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of cholesterol. By inhibiting squalene epoxidase, this compound suppresses the biosynthesis of triglycerides through the farnesol pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
NB-598 can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
- Formation of the alkyne group.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
NB-598 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced products .
Scientific Research Applications
NB-598 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of squalene epoxidase and its effects on cholesterol biosynthesis.
Biology: Investigated for its role in cellular processes involving cholesterol and triglyceride metabolism.
Medicine: Explored for its potential therapeutic applications in reducing cholesterol levels and treating related disorders.
Industry: Utilized in the development of cholesterol-lowering drugs and other related products
Mechanism of Action
NB-598 exerts its effects by competitively inhibiting squalene epoxidase, an enzyme involved in the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthetic pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol and triglycerides. The molecular targets and pathways involved include the farnesol pathway and the regulation of cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: Another squalene epoxidase inhibitor used primarily as an antifungal agent.
Naftifine: Similar to terbinafine, used as an antifungal agent.
Butenafine: Another antifungal agent that inhibits squalene epoxidase.
Uniqueness of NB-598
This compound is unique in its potent and specific inhibition of squalene epoxidase, making it a valuable tool for studying cholesterol biosynthesis and its related pathways.
Properties
IUPAC Name |
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGLCXNEVICOG-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131060-14-5 | |
Record name | NB 598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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